cis-1-Iodo-2-(pentafluoroethyl)cyclohexane (CAS: 38787-68-7) is an organic molecule consisting of a cyclohexane ring (six-carbon ring) with a fluorine-substituted ethyl group (pentafluoroethyl) attached at the second carbon and an iodine atom at the first carbon, in a cis configuration (meaning the substituents are on the same side of the ring). This compound is primarily used as a research tool in organic chemistry and related fields [].
The key feature of cis-1-Iodo-2-(pentafluoroethyl)cyclohexane is the cyclohexane ring with its inherent sp3 hybridization, allowing for relatively free rotation around the single bonds. The presence of the bulky pentafluoroethyl group and the iodine atom introduce steric hindrance, affecting the molecule's conformation and reactivity. The cis configuration restricts the rotation around the C1-C2 bond, locking the pentafluoroethyl and iodine on the same side of the ring. This creates a specific spatial arrangement that can be crucial for its function in certain reactions.